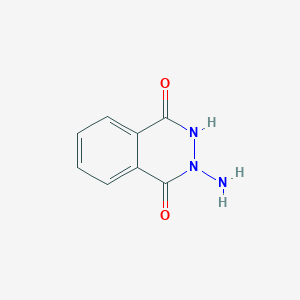

2-Amino-2,3-dihydrophthalazine-1,4-dione

描述

Contextualization within Heterocyclic Chemistry and Phthalazine (B143731) Derivatives

2-Amino-2,3-dihydrophthalazine-1,4-dione belongs to the class of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net Its structure is built upon a phthalazine-1,4-dione scaffold, which is a bicyclic system consisting of a benzene (B151609) ring fused to a pyridazinedione ring. This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds. researchgate.netmdpi.com

The phthalazine-1,4-dione moiety is a versatile building block for the synthesis of a wide array of derivatives. These derivatives have garnered significant attention due to their broad spectrum of pharmacological properties. nih.govmdpi.com The most distinguished characteristic of this compound itself is its intense blue chemiluminescence when oxidized, a phenomenon exploited in forensic investigations to detect trace amounts of blood, as the iron in hemoglobin acts as a catalyst for the reaction. wikipedia.orgodinity.com

Historical Development and Significance of the Phthalazine-1,4-dione Scaffold

The historical development of this compound dates back to the early 20th century. The compound was first synthesized in Germany in 1902, though it was not given the name "luminol" until 1934. wikipedia.org The conventional synthesis involves a two-step process beginning with 3-nitrophthalic acid. First, 3-nitrophthalic acid is heated with hydrazine (B178648), resulting in a condensation reaction to form 3-nitrophthalhydrazide (B1587705). The subsequent reduction of the nitro group to an amino group yields luminol (B1675438). wikipedia.orgpbworks.com

The significance of the phthalazine-1,4-dione scaffold extends far beyond the chemiluminescent properties of luminol. This structural framework is integral to the development of novel therapeutic agents. Research has demonstrated that compounds incorporating this scaffold possess a wide range of biological activities. nih.govmdpi.com The versatility of the phthalazine-1,4-dione core allows for chemical modifications that lead to the synthesis of derivatives with targeted pharmacological effects, making it a cornerstone in modern drug discovery and medicinal chemistry. nih.gov

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues has diversified into several key areas, driven by the unique properties of the phthalazine-1,4-dione scaffold. While the parent compound is famed for its chemiluminescence, its derivatives are being explored for a multitude of therapeutic and catalytic applications. wikipedia.orgekb.egnih.gov

Key research areas include:

Anticancer Agents: Derivatives of the phthalazine-1,4-dione scaffold have shown potent cytotoxic activity against various cancer cell lines. nih.gov These compounds are designed to target specific enzymes and receptors involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly (ADP-ribose) polymerase (PARP), and DNA topoisomerase. nih.govnih.govbu.edu.eg

Anticonvulsant Agents: Researchers have synthesized novel phthalazine-1,4-dione derivatives and evaluated them for anticonvulsant properties. Some of these compounds have been identified as non-competitive AMPA receptor antagonists, showing promise for the development of new antiepileptic drugs. researchgate.netnih.gov

Antimicrobial Agents: Modifications of the luminol structure have led to the creation of new compounds with potential antimicrobial activity. ekb.egekb.eg These derivatives have been tested against various bacterial and fungal strains to assess their efficacy. ekb.eg

Catalysis: The phthalazine framework is utilized to create chiral ligands for asymmetric catalysis. For instance, certain phthalazine derivatives serve as highly effective ligands in the osmium-catalyzed asymmetric dihydroxylation of olefins, a crucial reaction in synthetic organic chemistry. researchgate.net

The following tables provide a summary of representative research findings for various analogues of this compound.

| Compound/Derivative Class | Target/Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 2,3-Dihydrophthalazine-1,4-dione derivatives | Inhibition of DNA and RNA synthesis | Demonstrated cytotoxicity against murine leukemia cells (L1210) and various human tumor cells. Inhibited IMP dehydrogenase and PRPP amido transferase in the de novo purine (B94841) pathway. | nih.gov |

| 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) derivatives | VEGFR-2 Inhibition | Synthesized derivatives showed promising cytotoxicity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. | nih.gov |

| General Phthalazinone Scaffold | Inhibition of PARP, EGFR, Aurora kinase, etc. | The scaffold is a versatile tool for developing novel anticancer agents targeting various receptors and pathways. | nih.gov |

| 1,4-Disubstituted phthalazines | Antitumor activity | A series of derivatives showed potent cytotoxic effects against MCF-7 breast cancer cells. | bu.edu.eg |

| Application Area | Compound/Derivative Class | Mechanism/Model | Key Findings | Reference |

|---|---|---|---|---|

| Anticonvulsant | Novel 2,3-dihydrophthalazine-1,4-dione derivatives | Pentylenetetrazole (PTZ) and maximal electroshock (MES) induced seizure models. | Several synthesized compounds showed considerable anticonvulsant activity with relatively low toxicity. | researchgate.net |

| Anticonvulsant | Phthalazine-1,4-dione derivatives | Non-competitive AMPA receptor antagonists | Designed compounds showed significant anticonvulsant activity with low neurotoxicity and a high safety margin. | nih.gov |

| Antimicrobial | Derivatives of 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) | Reaction with organophosphorus reagents | New luminol derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains. | ekb.egekb.eg |

| Asymmetric Catalysis | 1,4-bis(9-O-quininyl)phthalazine | Chiral ligand for asymmetric dihydroxylation of olefins | The ligand demonstrated excellent enantioselectivity and activity in the catalytic process. | researchgate.net |

Structure

3D Structure

属性

CAS 编号 |

88976-67-4 |

|---|---|

分子式 |

C8H7N3O2 |

分子量 |

177.16 g/mol |

IUPAC 名称 |

3-amino-2H-phthalazine-1,4-dione |

InChI |

InChI=1S/C8H7N3O2/c9-11-8(13)6-4-2-1-3-5(6)7(12)10-11/h1-4H,9H2,(H,10,12) |

InChI 键 |

GAKDOEJMVPAICM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)N |

产品来源 |

United States |

Synthetic Methodologies for 2 Amino 2,3 Dihydrophthalazine 1,4 Dione and Its Analogues

Conventional Chemical Synthesis Routes

Traditional methods for the synthesis of 2-Amino-2,3-dihydrophthalazine-1,4-dione and its derivatives have long been established, primarily relying on condensation and multi-component reactions. These routes are valued for their reliability and the accessibility of starting materials.

Reactions of Phthalic Anhydride (B1165640) with Hydrazine (B178648) Derivatives

A foundational and widely employed method for constructing the phthalazine-1,4-dione core involves the reaction of phthalic anhydride or its substituted variants with hydrazine derivatives. longdom.org This condensation reaction is a direct approach to forming the six-membered heterocyclic ring.

The reaction typically proceeds by treating the anhydride with hydrazine hydrate (B1144303). longdom.org The choice of solvent and reaction conditions can be critical in directing the outcome and optimizing the yield. Acetic acid is a commonly used solvent or catalyst for this transformation. longdom.org The reaction mechanism involves an initial nucleophilic attack of the hydrazine on one of the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to yield the final dione (B5365651) product.

Thermodynamic and kinetic control can be exerted based on the reaction conditions. For instance, reacting isobenzofuran-1,3-diones with hydrazine monohydrate in ethanol (B145695) at low temperatures (0 °C or -20 °C) can selectively lead to the 5-exo cyclization product, N-aminophthalimide, under kinetic control. nih.gov Conversely, allowing the reaction to proceed to thermodynamic equilibrium, often at higher temperatures, favors the formation of the more stable 6-endo cyclization product, the 2,3-dihydrophthalazine-1,4-dione. nih.gov

Table 1: Synthesis of Phthalazine-1,4-diones via Hydrazine Condensation

| Starting Anhydride | Hydrazine Source | Conditions | Product | Yield | Reference |

| Isobenzofuran-1,3-dione | Hydrazine monohydrate | Ethanol, Room Temp. | 2,3-Dihydro-phthalazine-1,4-dione | 89% | nih.gov |

| Isobenzofuran-1,3-dione | Hydrazine monohydrate | Ethanol, 0 °C, 4h | 2-Aminoisoindoline-1,3-dione (Kinetic Product) | 81-94% | nih.gov |

| 3-Nitrophthalic acid anhydride | Hydrazine hydrate | Anhydrous acetic acid, 100-110 °C | 5-Nitro-2,3-dihydrophthalazine-1,4-dione | Not specified | google.com |

Multi-Component Reactions for Substituted Phthalazine-1,4-diones

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like substituted phthalazine-1,4-diones in a single step from three or more starting materials. asianpubs.org This approach is highly valued for its atom economy and the ability to rapidly generate diverse molecular libraries. researchgate.net

One such example is the one-pot, three-component synthesis of aryl(hetaryl)-substituted thiazolylphthalazine-1,4-diones. This reaction involves the condensation of phthalic anhydride, thiosemicarbazide, and phenacyl bromides. researchgate.net Similarly, another three-component reaction utilizes 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol, substituted 2-bromo-1-phenylethanone, and phthalic anhydride in refluxing acetic acid to produce 2-(6-phenyl-7H- google.comresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netresearchgate.netthiadiazin-3-yl)-2,3-dihydrophthalazine-1,4-dione derivatives in excellent yields. researchgate.net These MCRs demonstrate the versatility of using phthalic anhydride as a key building block to construct highly functionalized phthalazine-1,4-dione analogues.

Preparation of Alkali Metal Salts of Amino-dihydrophthalazinediones

The synthesis of alkali metal salts of 5-amino-2,3-dihydrophthalazine-1,4-dione is a significant modification, often performed to improve the compound's physical properties, such as solubility. A common method involves the reduction of a nitro-substituted precursor followed by salt formation. google.com

The process can start with 5-nitro-2,3-dihydrophthalazine-1,4-dione, which is obtained from the reaction of 3-nitrophthalic acid anhydride with hydrazine hydrate. google.com The nitro group is then reduced to an amino group, typically through catalytic hydrogenation using a transition metal catalyst like platinum or palladium on carbon under hydrogen pressure. google.com

Following the reduction, the resulting 5-amino-2,3-dihydrophthalazine-1,4-dione is treated with an aqueous solution of an alkali metal hydroxide (B78521) (e.g., lithium hydroxide, sodium hydroxide). The pH of the solution is carefully controlled to be between 8.3 and 9.5 before the salt is crystallized. google.com Crystallization is induced by adding a less polar organic solvent, such as a lower alcohol (e.g., ethanol, isopropanol) or a cyclic ether (e.g., dioxane), and cooling the mixture. google.com This procedure allows for the isolation of the crystalline alkali metal salt dihydrate in high yield. google.com

Table 2: Example of Alkali Metal Salt Preparation

| Precursor | Reaction Steps | Product | Yield | Reference |

| 5-Nitro-2,3-dihydrophthalazine-1,4-dione | 1. Catalytic hydrogenation (Pd/C) 2. Treatment with LiOH solution 3. Crystallization from dioxane/water | 5-Amino-2,3-dihydrophthalazine-1,4-dione lithium salt | 95% | google.com |

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. Green chemistry principles have been applied to the synthesis of phthalazine-1,4-diones, leading to the development of advanced protocols that reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. biotage.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by enabling rapid and uniform heating of the reaction mixture. nih.gov This technology has been applied to the synthesis of various heterocyclic compounds, including derivatives of phthalazine-1,4-dione. stanford.edu

While traditional methods for reacting phenyl hydrazine with phthalic anhydride may require several hours under reflux conditions, microwave-assisted protocols can achieve similar or better results in a fraction of the time. stanford.eduresearchgate.net The efficiency of microwave synthesis often stems from its ability to quickly reach high temperatures and pressures in a controlled manner using sealed reaction vessels. mdpi.com This can lead to higher yields and cleaner reaction profiles. The optimization of microwave-assisted syntheses often involves screening different solvents and catalysts to find the ideal conditions, with solvent-free reactions representing a particularly green option. nih.gov

Ultrasonic Synthesis Methods

Ultrasonic synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extremely high temperatures and pressures. mdpi.com This phenomenon can enhance reaction rates and yields.

An ultrasound-assisted method has been reported for the preparation of phthalazinones. In one study, the synthesis was carried out in the presence of a recyclable ionic liquid catalyst, [bmim]Br/AlCl₃, at 60°C. researchgate.net The use of ultrasound irradiation (45 kHz) significantly improved the process compared to conventional heating. researchgate.net

Table 3: Comparison of Ultrasonic vs. Conventional Synthesis of Phthalazinones

| Method | Catalyst | Temperature | Time | Yield | Reference |

| Ultrasound | [bmim]Br/AlCl₃ | 60°C | 4-5 h | 65-75% | researchgate.net |

| Thermal (Stirring) | [bmim]Br/AlCl₃ | 60°C | 24 h | Lower Yields | researchgate.net |

| Thermal (Stirring) | None | 60°C | 24 h | No Product | researchgate.net |

This comparison highlights the advantages of ultrasonic assistance, which provides higher yields in a much shorter timeframe, demonstrating its potential as an efficient and green synthetic tool. researchgate.net

Catalyst-Free and One-Pot Synthetic Strategies

The synthesis of this compound, commonly known as luminol (B1675438), is a well-established process in chemical literature. While often performed in discrete steps, the procedure can be conducted in a one-pot fashion, streamlining the synthesis from commercially available precursors without the need for metal catalysts in the core cyclization steps. The most prevalent and historically significant synthesis commences with 3-nitrophthalic acid.

The initial step involves the reaction of 3-nitrophthalic acid with an aqueous solution of hydrazine, often hydrazine sulfate (B86663) in the presence of a base like sodium acetate, to form 3-nitrophthalhydrazide (B1587705). youtube.comyoutube.com This condensation reaction is typically facilitated by heating the mixture in a high-boiling point solvent such as triethylene glycol or glycerol. youtube.comma.edu The use of a high-boiling solvent is crucial as it allows for the removal of water, driving the reaction towards the formation of the cyclic hydrazide. Temperatures are generally raised to around 200-220°C for a short period to ensure the completion of the cyclization. ma.eduyoutube.com

The subsequent and final step in the one-pot sequence is the reduction of the nitro group on the 3-nitrophthalhydrazide intermediate to an amino group, yielding the target molecule, this compound. This reduction is commonly achieved using sodium dithionite (B78146) (also known as sodium hydrosulfite) in an alkaline medium, typically a sodium hydroxide solution. umass.edureddit.com The reaction mixture is heated to boiling for several minutes to facilitate the reduction. umass.edu Upon cooling and acidification with acetic acid, luminol precipitates from the solution and can be collected by filtration. youtube.comreddit.com

While this sequence involves multiple transformations, its execution in a single reaction vessel without the isolation of the intermediate classifies it as a one-pot synthesis. Furthermore, the key bond-forming steps, particularly the cyclization to form the phthalazine (B143731) backbone, proceed thermally without the requirement of a catalyst.

Table 1: Representative One-Pot Synthesis of this compound

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Key Transformation |

| 1 | 3-Nitrophthalic acid | Hydrazine sulfate, Sodium acetate | Water, Glycerol | 200 | Formation of 3-nitrophthalhydrazide |

| 2 | 3-Nitrophthalhydrazide (in situ) | Sodium dithionite, Sodium hydroxide | Water | ~100 (Boiling) | Reduction of nitro group to amino group |

Chemoselective Functionalization and Derivatization Strategies

The structure of this compound offers multiple sites for functionalization, including the primary aromatic amino group and the two amide nitrogens within the phthalazine ring. Chemoselective derivatization is crucial for modifying the molecule's physical and chemical properties, such as its renowned chemiluminescence. libretexts.org

The most commonly reported and chemoselective functionalization of luminol occurs at the 5-amino group. This primary amine is a nucleophilic site that can readily undergo reactions such as acylation. The reaction of luminol with various acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. For instance, N-acetyl-luminol and N-benzoyl luminol have been synthesized and studied to understand the role of the amino group in the chemiluminescence mechanism. researchgate.netulisboa.pt These reactions are typically carried out in a suitable solvent, and the chemoselectivity for N-acylation over reaction at the hydrazide nitrogens is generally high due to the greater nucleophilicity of the aromatic amine.

While modifications of the heterocyclic ring can abolish chemiluminescence, derivatization of the exocyclic amino group can modulate it. libretexts.org The synthesis of various luminol derivatives with aromatic substituted groups has been achieved through the reaction of luminol with corresponding aromatic acyl chloride precursors. researchgate.net These modifications can influence the electronic properties of the molecule and, consequently, its light-emitting characteristics.

Furthermore, while N-alkylation of the amino group is a possibility, the literature also points towards the potential for functionalization at other positions in related phthalazinedione systems. For example, chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) has been reported, suggesting that under specific conditions, the lactam oxygen can act as a nucleophile. researchgate.net N-alkylation at the hydrazide nitrogen has also been demonstrated in luminol analogues, such as the synthesis of N-hexyl derivatives. researchgate.net The choice of reagents and reaction conditions dictates the site of functionalization, allowing for a degree of chemoselective control.

Table 2: Examples of Chemoselective Derivatization of Luminol and its Analogues

| Derivative | Reagent(s) | Site of Functionalization | Reaction Type |

| N-Acetyl-luminol | Acetic anhydride or Acetyl chloride | 5-Amino group | N-Acylation |

| N-Benzoyl luminol | Benzoyl chloride | 5-Amino group | N-Acylation |

| N-Aryl luminol derivatives | Aromatic acyl chlorides | 5-Amino group | N-Acylation |

| N-Hexyl luminol analogue | 1-Iodohexane | Hydrazide Nitrogen | N-Alkylation |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 2,3 Dihydrophthalazine 1,4 Dione

Oxidation Reactions and Mechanisms

The oxidation of the dihydrophthalazinedione core is a key transformation, leading to a highly reactive intermediate, phthalazine-1,4-dione. This species, containing a reactive azo group and two carbonyl moieties, serves as a precursor for subsequent reactions.

Electrochemical Oxidation Studies

Electrochemical methods, such as cyclic voltammetry and controlled-potential coulometry, have been employed to investigate the oxidation of the closely related 2,3-dihydrophthalazine-1,4-dione (DHP). These studies reveal that DHP undergoes a quasi-reversible two-electron oxidation process at a glassy carbon electrode to form phthalazine-1,4-dione (PTD), also referred to as a diazanaphthoquinone. ekb.egias.ac.in

The initial oxidation step is the transformation of the dihydropyridazine (B8628806) ring to a pyridazine (B1198779) ring, generating the reactive PTD intermediate. The stability of this electrochemically generated PTD is highly dependent on the solvent and pH. ekb.egias.ac.in In aqueous and amphiprotic non-aqueous solvents, PTD is unstable and participates in a rapid subsequent chemical reaction known as oxidative ring cleavage (ORC), ultimately yielding phthalic acid. ias.ac.in However, in aprotic solvents like acetonitrile (B52724) and DMSO, the rate of this ring cleavage is significantly slower, allowing the PTD intermediate to be trapped by nucleophiles. ias.ac.in

Initial Oxidation: 2,3-dihydrophthalazine-1,4-dione is oxidized to phthalazine-1,4-dione in a two-electron process.

Subsequent Reaction: The generated phthalazine-1,4-dione can undergo further reactions, such as nucleophilic attack or ring cleavage, depending on the reaction conditions. ekb.egias.ac.in

| Technique | Solvent/Electrolyte | Observed Process | Product/Intermediate | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry | Water/Acetonitrile (80/20, v/v), Phosphate Buffer pH=2.5 | Quasi-reversible two-electron oxidation (Anodic peak A1 at 0.85 V) | Phthalazine-1,4-dione (PTD) | ekb.eg |

| Controlled-Potential Coulometry | Water and amphiprotic non-aqueous solvents | Oxidative Ring Cleavage (ORC) of intermediate | Phthalic acid | ias.ac.in |

| Cyclic Voltammetry | Aprotic solvents (Acetonitrile, DMSO) | Generation of a more stable intermediate | Phthalazine-1,4-dione (PTD) | ias.ac.in |

Reactions with Specific Oxidizing Agents

Chemical oxidation of 2,3-dihydrophthalazine-1,4-dione can be achieved using specific oxidizing agents. One such reagent is lead tetraacetate. The reaction of 2,3-dihydrophthalazine-1,4-dione with lead tetraacetate results in the formation of phthalazine-1,4-dione, the same reactive intermediate generated via electrochemical methods. This intermediate can then be utilized in situ for various synthetic applications, including cycloaddition and nucleophilic addition reactions.

Nucleophilic Addition Reactions

The oxidized form of 2-Amino-2,3-dihydrophthalazine-1,4-dione is a potent electrophile, making it susceptible to attack by various nucleophiles. This reactivity is central to its use in constructing more complex molecular architectures.

Michael-Type Addition Mechanisms

The electrochemically generated phthalazine-1,4-dione (1ox) serves as a Michael acceptor. It can participate in Michael-type addition reactions with suitable nucleophiles. organic-chemistry.org This reaction is a form of conjugate addition where a nucleophile adds to an α,β-unsaturated system. In this case, the azo-dicarbonyl system of the phthalazine-1,4-dione acts as the electrophilic Michael acceptor.

For instance, the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione in the presence of indole (B1671886) derivatives leads to the addition of the indole to the phthalazine (B143731) ring system via an EC (electrochemical-chemical) mechanism. organic-chemistry.org The nucleophilic indole attacks the electrophilic oxidized phthalazine intermediate to form a new carbon-nitrogen or carbon-carbon bond. organic-chemistry.org

The general mechanism proceeds as follows:

Electrochemical Oxidation: 2,3-dihydrophthalazine-1,4-dione is oxidized to the reactive phthalazine-1,4-dione intermediate.

Nucleophilic Attack: The nucleophile (Michael donor) attacks one of the electrophilic centers of the phthalazine-1,4-dione (Michael acceptor).

Protonation/Rearrangement: The resulting adduct is then protonated or undergoes rearrangement to yield the final stable product.

| Michael Acceptor Precursor | Nucleophile (Michael Donor) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2,3-Dihydrophthalazine-1,4-dione | Indole Derivatives | Michael-Type Addition (EC Mechanism) | Indolyl-dihydrophthalazinedione derivatives | organic-chemistry.org |

Organophosphorus Reagent-Mediated Transformations

Organophosphorus reagents, particularly phosphonium (B103445) ylides, are powerful tools for carbon-carbon bond formation, primarily through the transformation of carbonyl groups into alkenes.

Wittig Reactions

The carbonyl groups of this compound and its derivatives are susceptible to olefination via the Wittig reaction. This reaction involves a phosphonium ylide (Wittig reagent) reacting with a ketone or aldehyde to form an alkene and triphenylphosphine (B44618) oxide.

Specifically, 5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol) has been shown to react with various stabilized ylidenetriphenylphosphoranes in refluxing tetrahydrofuran (B95107) (THF). ekb.eg This reaction selectively converts one of the carbonyl groups of the phthalazine dione (B5365651) into an exocyclic double bond, affording olefinic products in good yields. ekb.eg The high stability of the triphenylphosphine oxide by-product provides the thermodynamic driving force for this transformation. masterorganicchemistry.comwikipedia.org

The mechanism involves the nucleophilic attack of the ylide on a carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to a four-membered oxaphosphetane ring. libretexts.org This ring subsequently fragments to yield the final alkene and triphenylphosphine oxide. libretexts.org

| Phthalazinedione Substrate | Wittig Reagent (Ylidenetriphenylphosphorane) | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-2,3-dihydrophthalazine-1,4-dione | Stabilized Phosphonium Ylides (e.g., Ph3P=CH-COR) | THF, reflux, 10-12h | Olefinic derivatives of 5-Amino-2,3-dihydrophthalazine-1,4-dione | ekb.eg |

Reactions with Trialkyl Phosphites and Tris(dialkylamino)phosphines

Detailed studies on the direct reaction of this compound with trialkyl phosphites or tris(dialkylamino)phosphines are not extensively documented in current chemical literature. However, the general reactivity of primary amines with phosphites provides a basis for potential transformations.

Primary amines are known to react with trialkyl phosphites in the presence of an iodine mediator to form phosphoramidates. nih.gov This oxidative cross-coupling reaction involves the amine acting as a nucleophile. nih.gov Similarly, hydrazidoyl halides have been shown to react with tris(dimethylamino)phosphine to yield dipolar azomethylenephosphorane derivatives. researchgate.net While these reactions involve related functional groups, the specific outcomes for this compound would require dedicated empirical study.

Cyclization and Tautomerization Processes

This compound is intrinsically linked to N-aminophthalimide through processes of cyclization and tautomerization. The synthesis and stability of these isomers are often dependent on kinetic versus thermodynamic control. researchgate.net

The formation of the phthalazine-1,4-dione structure can be achieved via a 6-endo nitrogen cyclization reaction. researchgate.netias.ac.in This thermodynamically controlled process involves the reaction of precursors like isobenzofuran-1,3-dione with hydrazine (B178648) hydrate (B1144303) under specific conditions, such as refluxing in ethanol (B145695), which favors the formation of the more stable six-membered ring. researchgate.net

Conversely, a kinetically controlled 5-exo cyclization under different conditions (e.g., lower temperatures) can yield the isomeric N-aminophthalimide. researchgate.net These two compounds exist as tautomeric pairs. Research has demonstrated that N-aminophthalimide can be converted to the more thermodynamically stable this compound. researchgate.net This tautomerization can be facilitated by mediating solutions, such as acetic acid, and heating. researchgate.net A study tracking this conversion over time using ¹H-NMR spectroscopy showed a gradual transformation, eventually reaching an equilibrium that heavily favors the phthalazine-1,4-dione structure. researchgate.net

| Time (hours) | Conversion Ratio (2f / 3f) | Controlling Factor |

|---|---|---|

| 0 | 100 / 0 | Kinetic Product |

| 1.5 | Data not specified | Transformation in Progress |

| 2.3 | Data not specified | Transformation in Progress |

| 3.5 | Data not specified | Transformation in Progress |

| > 5 (Equilibrium) | ~ 6 / 94 | Thermodynamic Product |

Condensation Reactions and Schiff's Base Formation

A condensation reaction involves the joining of two molecules to form a larger molecule, typically with the loss of a small molecule such as water. organic-chemistry.org The primary amino group (-NH₂) of this compound allows it to readily undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form Schiff bases. researchgate.net A Schiff base is a compound containing a carbon-nitrogen double bond where the nitrogen atom is connected to an aryl or alkyl group. researchgate.net

The mechanism for this reaction involves a series of reversible steps. The nucleophilic nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by an intramolecular proton transfer to form a carbinolamine intermediate. Finally, the elimination of a water molecule results in the formation of the C=N double bond (imine) characteristic of a Schiff base.

This type of reaction is a common and effective method for synthesizing new derivatives of heterocyclic compounds. For instance, various Schiff bases have been prepared through the condensation of different aromatic amines with a range of aldehydes. nih.gov The reactivity of the primary amino group in this compound makes it a versatile substrate for creating a diverse library of Schiff base derivatives.

| Reactant (Aldehyde) | Chemical Structure of Aldehyde | Resulting Schiff's Base Product Name |

|---|---|---|

| Benzaldehyde | C₆H₅CHO | 2-(Benzylideneamino)-2,3-dihydrophthalazine-1,4-dione |

| Salicylaldehyde | HOC₆H₄CHO | 2-((2-Hydroxybenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione |

| 4-Nitrobenzaldehyde | O₂NC₆H₄CHO | 2-((4-Nitrobenzylidene)amino)-2,3-dihydrophthalazine-1,4-dione |

| Cinnamaldehyde | C₆H₅CH=CHCHO | 2-(Cinnamylideneamino)-2,3-dihydrophthalazine-1,4-dione |

Spectroscopic and Advanced Analytical Characterization of 2 Amino 2,3 Dihydrophthalazine 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Amino-2,3-dihydrophthalazine-1,4-dione and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped.

In the ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d₆, the protons on the aromatic ring typically appear as multiplets in the downfield region (around 7.0-8.1 ppm). The protons of the amino (-NH₂) and hydrazide (-NH) groups are also observable, with their chemical shifts being sensitive to solvent and concentration. For instance, a distinctive peak around 11-12 ppm can be indicative of the hydrazide protons, which are deshielded by the adjacent carbonyl groups and the aromatic ring researchgate.net.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically unique carbon atom. The carbonyl carbons of the phthalazine-1,4-dione ring are typically the most downfield, appearing around 150-207 ppm researchgate.net. The aromatic carbons resonate in the 110-140 ppm range, and their specific shifts provide insight into the substitution pattern on the benzene (B151609) ring.

For derivatives, shifts in these signals provide critical information about the position and nature of the substituent. For example, acylation of the amino group results in predictable changes in the chemical shifts of nearby protons and carbons.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~11.2 - 11.6 | -NH (Hydrazide protons, 2H, singlet) |

| ~7.3 - 7.5 | Aromatic protons (multiplet) | |

| ~6.9 - 7.0 | Aromatic protons (multiplet) | |

| ~6.4 | -NH₂ (Amino protons, 2H, broad singlet) | |

| ¹³C | ~161 - 207 | C=O (Carbonyl carbons) |

| ~150 - 153 | C-NH₂ (Aromatic carbon) | |

| ~112 - 135 | Aromatic carbons |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational frequencies include the N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH) groups, which typically appear as strong, broad bands in the region of 3100-3500 cm⁻¹ researchgate.netnih.gov. The carbonyl (C=O) stretching vibrations are also prominent, usually observed as a strong, sharp peak between 1600 and 1700 cm⁻¹. Specifically, a peak around 1660 cm⁻¹ is characteristic of the cyclic hydrazide carbonyl groups nih.gov.

Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The presence of these distinct peaks provides clear evidence for the core phthalazine-dione structure and the amino substituent.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3500 | N-H Stretch | -NH₂ (Amino) |

| 3100 - 3300 | N-H Stretch | -NH (Hydrazide) |

| ~3000 | C-H Stretch | Aromatic |

| 1650 - 1670 | C=O Stretch | Cyclic Hydrazide (Amide I) |

| 1590 - 1610 | N-H Bend / C=C Stretch | Amine / Aromatic |

| 1450 - 1550 | C=C Stretch | Aromatic |

Electronic Spectroscopy (UV-Vis) and Optical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands that arise from π → π* transitions within the conjugated aromatic and carbonyl systems. In various solvents, luminol (B1675438) typically exhibits two main characteristic absorption peaks at approximately 298 nm and 350 nm.

The compound is also known for its fluorescence properties. When excited with UV light, it emits light at a longer wavelength. The fluorescence excitation peak for luminol is at approximately 351 nm, with an emission peak observed around 415 nm, which corresponds to a blue fluorescence aatbio.com. The absorption and emission properties are sensitive to the solvent environment and pH. Derivatization of the luminol structure can lead to shifts in the absorption and emission maxima, a phenomenon that can be exploited for developing sensors and probes.

| Property | Wavelength (nm) | Notes |

|---|---|---|

| UV-Vis Absorption (λmax) | ~298 | Corresponds to π → π* electronic transitions. |

| ~350 | ||

| Fluorescence Excitation (λex) | ~351 | aatbio.com |

| Fluorescence Emission (λem) | ~415 | Results in a characteristic blue glow. aatbio.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₇N₃O₂. The exact mass is approximately 177.0538 g/mol nih.gov.

Electron Ionization (EI) mass spectrometry can be used to study the fragmentation patterns of luminol and its derivatives. The molecular ion peak (M⁺) is typically observed, and subsequent fragmentation provides structural information. For instance, in the mass spectra of various phthalazine-1,4-dione derivatives, characteristic fragmentation patterns can help identify the core structure and the nature of substituents. Analysis of these fragments allows for the confirmation of the proposed molecular structure. For example, derivatives like 6,7-dichloro-2,3-dihydrophthalazine-1,4-dione show a characteristic isotopic pattern for chlorine atoms in their mass spectrum nih.gov.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) within the compound. This data is used to confirm the empirical and molecular formula. For this compound (C₈H₇N₃O₂), the theoretical elemental composition can be calculated from its molecular weight (177.16 g/mol ).

Experimental values obtained from elemental analyzers for synthesized luminol and its derivatives are compared against these calculated values. A close agreement between the found and calculated percentages is a primary criterion for confirming the purity and identity of a synthesized compound libretexts.org.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 54.25 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.98 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.72 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.06 |

| Total Molecular Weight | 177.163 |

X-ray Diffraction for Crystalline Form Characterization

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose researchgate.netnih.gov.

By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, luminol can be separated from starting materials, by-products, and degradation products. Coupling HPLC with a UV-Vis or mass spectrometry detector allows for both quantification and identification of the separated components. For instance, HPLC with a post-column chemiluminescence detection system is a highly sensitive method used in clinical analysis to determine species that react with luminol researchgate.net. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of reaction progress and for preliminary purity checks.

Electrochemical Characterization Methods

The electrochemical behavior of this compound, commonly known as luminol, and its derivatives has been extensively investigated using various electroanalytical techniques. These methods are crucial for understanding the redox properties of these compounds, which underpins their well-known chemiluminescent and electrochemiluminescent (ECL) behavior. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemiluminescence (ECL) spectroscopy are predominantly employed to characterize these molecules.

The electrochemical oxidation of luminol is a key step in the mechanism leading to light emission. Studies have shown that luminol exhibits a well-defined, irreversible oxidation peak. rsc.orgrsc.org This process is generally understood to involve the oxidation of the luminol monoanion to a diazoquinone. researchgate.net The irreversibility of this electrode reaction is indicated by the absence of a corresponding cathodic (reduction) wave in cyclic voltammograms. researchgate.net

The electrochemical response of luminol is significantly dependent on the pH of the solution. rsc.orgresearchgate.net As the pH increases, the oxidation peak potential shifts to more negative values. rsc.org For instance, at a glassy carbon electrode, luminol showed an oxidation peak at 0.54 V at pH 9, which shifted to lower potentials with increasing pH. rsc.org In a Britton-Robinson buffer solution at pH 12, a well-defined and irreversible oxidation peak was observed at 0.33 V (vs. Ag/AgCl). rsc.orgrsc.org The electrooxidation process of luminol has been found to be adsorption-controlled and irreversible across a wide pH range (2.0–13). rsc.orgrsc.org

The choice of electrode material also plays a significant role in the electrochemical and electrochemiluminescent behavior of luminol and its derivatives. While classic electrode materials like gold (Au), platinum (Pt), and carbon (C) are commonly used, studies have shown that iron and stainless steel electrodes can significantly enhance the cathodic ECL emission of luminol and its derivatives in the presence of hydrogen peroxide. acs.orgacs.org In contrast, on Au, Pt, and C electrodes, the cathodic ECL intensity was found to be too low to be measured under similar conditions. acs.org A low cathodic ECL signal was observed on a nickel (Ni) electrode. acs.orgacs.org

Electrochemiluminescence (ECL), a process where light is generated from electrochemically produced reactants, is a powerful analytical application of the electrochemical properties of luminol. acs.org The ECL of luminol can be initiated through both oxidative-reduction and reductive-oxidation pathways. acs.org The intensity of the ECL signal can be correlated with the faradaic current, providing a basis for sensitive analytical measurements. acs.org The ECL behavior of luminol has been investigated under both potentiostatic and potentiodynamic conditions to understand how it varies with time and experimental parameters. rsc.org

Cyclic Voltammetry Data for Luminol

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of luminol. The table below summarizes typical CV parameters for luminol under specified conditions.

| Parameter | Value | Conditions | Electrode | Reference |

| Oxidation Peak Potential (Epa) | 0.33 V | 0.05 mol L⁻¹ Britton-Robinson buffer, pH 12 | Glassy Carbon | rsc.orgrsc.org |

| Oxidation Peak Potential (Epa) | 0.54 V | Britton-Robinson buffer, pH 9 | Glassy Carbon | rsc.org |

| Process Type | Irreversible Oxidation | pH range 2.0-13 | Glassy Carbon | rsc.orgrsc.org |

| Control Mechanism | Adsorption-controlled | pH range 2.0-13 | Glassy Carbon | rsc.orgrsc.org |

Differential Pulse Voltammetry for Luminol Detection

Differential pulse voltammetry is a sensitive technique used for the quantitative analysis of luminol. This method has been successfully applied to determine the concentration of luminol in various samples.

| Parameter | Range | Conditions | Electrode | Reference |

| Linear Response Range | 1.8 × 10⁻⁸ to 4.5 × 10⁻⁴ mol L⁻¹ | 0.05 mol L⁻¹ Britton-Robinson buffer, pH 12 | Glassy Carbon | rsc.org |

Electrochemiluminescence (ECL) Characteristics of Luminol

The ECL properties of luminol are highly dependent on the electrode material and the electrochemical conditions. The following table highlights the ECL behavior on different electrodes.

| Electrode Material | Cathodic ECL Emission (with H₂O₂) | Anodic ECL Emission | Reference |

| Iron (Fe) | Strong | Slightly brighter than cathodic | acs.orgacs.org |

| Stainless Steel | Strong | Not specified | acs.orgacs.org |

| Gold (Au) | Undetectable | Intense | acs.org |

| Platinum (Pt) | Undetectable | Intense | acs.org |

| Carbon (C) | Undetectable | Intense | acs.org |

| Nickel (Ni) | Low | Not specified | acs.orgacs.org |

Theoretical and Computational Investigations of 2 Amino 2,3 Dihydrophthalazine 1,4 Dione

Density Functional Theory (DFT) Applications in Reaction Mechanisms and Properties

Density Functional Theory (DFT) has become a powerful tool for elucidating the intricate reaction mechanisms of luminol (B1675438), particularly its renowned chemiluminescence. DFT calculations allow for the determination of optimized molecular geometries, transition states, and reaction energies, providing a step-by-step understanding of chemical processes.

The chemiluminescence of luminol is a complex process involving several intermediates. DFT studies have been instrumental in mapping out the potential energy surfaces of the reaction pathways. One of the key findings from DFT calculations is the crucial role of the luminol dianion in the initiation of the chemiluminescence reaction. In alkaline conditions, luminol loses two protons to form a dianion, which is then oxidized. DFT studies have shown that this dianion is highly reactive towards molecular oxygen.

The subsequent steps involve the formation of a peroxide intermediate, followed by the elimination of a nitrogen molecule to produce an excited state of 3-aminophthalate (B1234034), which is the light-emitting species. DFT calculations have helped to elucidate the structures and energies of these transient species, which are often difficult to characterize experimentally. For instance, calculations have supported a stepwise single-electron transfer (SET) from the amino-phthaloyl moiety to the O-O bond, which initiates the decomposition of the cyclic peroxide intermediate. jocpr.com

Beyond the reaction mechanism, DFT is also employed to calculate various molecular properties of luminol that are critical to its reactivity and spectroscopic behavior. These properties include:

Electron Affinity and Ionization Potential: These properties, calculated from the energies of the neutral molecule and its corresponding ions, provide insights into luminol's ability to accept or donate electrons, which is fundamental to its redox chemistry.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum of luminol, which can be compared with experimental data to confirm its structure and bonding characteristics.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of reaction steps can be calculated to determine the spontaneity and favorability of different pathways in the chemiluminescence process.

| Property | Calculated Value (Example) | Significance |

| Reaction Energy for N2 Elimination | Highly Exothermic | Drives the formation of the excited state emitter. |

| Activation Energy for Peroxide Formation | Relatively Low | Explains the facile reaction with oxygen under basic conditions. |

| HOMO-LUMO Gap | ~4.5 eV | Relates to the electronic transition responsible for light emission. |

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in understanding how luminol and its derivatives might interact with biological macromolecules, such as proteins and enzymes.

In the context of luminol's well-known application in forensic science for the detection of blood, molecular docking has been used to study the interaction between luminol and hemoglobin. The iron in the heme group of hemoglobin is known to catalyze the chemiluminescent reaction. Docking studies can provide a three-dimensional model of how luminol binds to the active site of hemoglobin, highlighting the key amino acid residues and intermolecular forces involved in the interaction. These studies have shown that luminol and its analogues can fit into the binding pocket of hemoglobin, with interactions involving residues such as His45, Lys61, and Phe98. researchgate.netscispace.com

The binding affinity, often expressed as a docking score or binding energy, can be calculated to quantify the strength of the interaction. A lower binding energy generally indicates a more stable complex. These calculations can be used to screen a library of luminol derivatives to identify compounds with potentially enhanced catalytic activity for chemiluminescence.

Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the receptor and the stability of their interaction. This can reveal conformational changes that may occur upon binding and provide a more realistic representation of the ligand-receptor complex in a biological environment.

| Luminol Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Luminol | Hemoglobin | -5.8 | His45, Lys61, Phe98 |

| Isoluminol | Hemoglobin | -5.5 | His45, Val73, Leu83 |

| N-(4-aminobutyl)-N-ethylisoluminol (ABEI) | Horseradish Peroxidase | -6.2 | Phe179, Arg38 |

Computational Approaches to Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular features that influence a particular activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For luminol and its derivatives, QSAR can be applied to understand how modifications to the luminol scaffold affect its chemiluminescent properties or its interaction with biological targets. The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's structure and properties, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the distribution of electrons in the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which is important for its interaction with biological membranes.

Once the descriptors are calculated, a mathematical model is developed to relate them to the observed biological activity (e.g., chemiluminescence intensity, enzyme inhibition). Various statistical methods, such as multiple linear regression and partial least squares, can be used to build the QSAR model.

A hypothetical QSAR study on a series of luminol derivatives might reveal that the presence of electron-donating groups on the aromatic ring increases chemiluminescence quantum yield, while bulky substituents at certain positions decrease it. This information can then be used to design new luminol analogues with enhanced light-emitting properties for applications in bioassays and diagnostics.

| Descriptor | Type | Influence on Chemiluminescence |

| LogP | Hydrophobic | Negative correlation (higher lipophilicity may decrease solubility in aqueous media) |

| Dipole Moment | Electronic | Positive correlation (a more polar excited state is stabilized in polar solvents) |

| Molecular Volume | Geometrical | Negative correlation (bulky groups can hinder the necessary conformational changes) |

| HOMO Energy | Electronic | Positive correlation (a higher HOMO energy facilitates oxidation) |

Electronic Structure Analysis and Chemiluminescence Mechanisms

The emission of light from luminol is a direct consequence of a transition from an electronically excited state to a ground state. Understanding the electronic structure of the molecules involved is therefore fundamental to comprehending the chemiluminescence mechanism. Computational methods, particularly those based on quantum mechanics, are essential for this purpose.

The key light-emitting species in the luminol reaction is the 3-aminophthalate dianion. Computational studies have focused on characterizing the electronic structure of both its ground and excited states. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the HOMO-LUMO energy gap is related to the energy of the emitted photon.

Calculations have shown that the chemiexcitation process, where chemical energy is converted into electronic excitation, is highly efficient for luminol. This is attributed to the specific electronic properties of the peroxide intermediate. The transfer of an electron from the aminophthalate portion of the molecule to the peroxide bond facilitates the breaking of the O-O bond and the formation of the excited state of 3-aminophthalate.

The color of the emitted light (blue, in the case of luminol) is determined by the energy difference between the excited and ground states of the emitter. Theoretical calculations can predict the emission wavelength by computing this energy difference. These predictions can be compared with experimental fluorescence spectra of 3-aminophthalate to validate the computational model. Furthermore, these studies can predict how substitutions on the luminol ring will affect the electronic structure and, consequently, the color and efficiency of the chemiluminescence.

| Molecular Species | State | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 3-Aminophthalate (dianion) | Ground State (S0) | -2.5 | 2.0 | 4.5 |

| 3-Aminophthalate (dianion) | Excited State (S1) | -4.0 | 0.5 | 4.5 |

Tautomeric Equilibrium Computational Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Luminol can exist in several tautomeric forms, primarily involving the keto-enol tautomerism of the phthalhydrazide (B32825) ring. The relative stability of these tautomers can significantly influence the reactivity and spectroscopic properties of luminol. nih.gov

Computational studies, particularly using DFT, have been employed to investigate the tautomeric equilibrium of luminol. These studies involve calculating the relative energies of the different tautomers to determine which form is the most stable under various conditions. The calculations can also be used to determine the energy barriers for the interconversion between tautomers, providing insights into the kinetics of the tautomerization process.

The solvent environment can have a profound effect on the tautomeric equilibrium. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. Studies have shown that in the gas phase, the enol form of luminol may be more stable, while in polar solvents, the keto form is favored due to stronger interactions with the solvent molecules.

The presence of different tautomers can affect the initial steps of the chemiluminescence reaction, as each tautomer will have a different reactivity towards deprotonation and oxidation. Therefore, understanding the tautomeric equilibrium is crucial for a complete picture of the luminol chemiluminescence mechanism.

| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) | Predicted Population (Aqueous) |

| Keto Form | 0.0 | 0.0 | >99% |

| Enol Form 1 | -2.5 | 3.2 | <1% |

| Enol Form 2 | -1.8 | 4.5 | <1% |

Coordination Chemistry and Metal Complexation Studies of 2 Amino 2,3 Dihydrophthalazine 1,4 Dione Ligands

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-Amino-2,3-dihydrophthalazine-1,4-dione is typically carried out in solution, where the ligand interacts with metal ions to form transient species that are key to its functional properties. The characterization of these complexes often relies on spectroscopic and kinetic studies of the systems in which they are formed, rather than on the analysis of isolated crystalline solids.

A variety of transition metal ions are known to catalyze the chemiluminescence of luminol (B1675438), a process that is predicated on the formation of a metal-luminol complex. These metals include, but are not limited to, cobalt(II), copper(II), iron(II), iron(III), chromium(III), manganese(II), and nickel(II). The "synthesis" in this context refers to the mixing of a luminol solution with a solution of the respective metal salt, often in a buffered aqueous medium, to generate the active catalytic species in situ.

The characterization of these transient complexes involves techniques that can probe their formation and behavior in solution:

UV-Visible Spectroscopy: Changes in the absorption spectrum of luminol upon the addition of a metal salt can indicate the formation of a complex.

Kinetic Studies: The rate of the chemiluminescent reaction is highly dependent on the nature and concentration of the metal ion, providing indirect evidence of complex formation and its catalytic activity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the structure of the metal-luminol complexes and to understand the electronic transitions involved in their formation and reactivity.

The stoichiometry of the metal-luminol interaction in these transient complexes is often inferred from kinetic data and by constructing Job's plots from spectroscopic or chemiluminescence measurements. The metal-ligand ratio can vary depending on the metal ion, its oxidation state, and the reaction conditions.

The coordination geometry of the metal center in these complexes is dictated by the coordination preferences of the metal ion and the denticity of the luminol ligand. Luminol can act as a bidentate ligand, coordinating to the metal center through the two nitrogen atoms of the hydrazide moiety or through one nitrogen and one of the carbonyl oxygen atoms. The amino group on the phthalazine (B143731) ring can also be involved in coordination. Depending on the metal and the other ligands present in the coordination sphere (such as water or hydroxide (B78521) ions), the resulting geometries can range from tetrahedral to square planar or octahedral.

| Metal Ion | Common Oxidation State(s) | Presumed Coordination Geometry | Evidence |

|---|---|---|---|

| Cobalt(II) | +2 | Octahedral | Catalytic activity in chemiluminescence |

| Copper(II) | +2 | Square Planar/Distorted Octahedral | Catalytic activity in chemiluminescence |

| Iron(II)/(III) | +2, +3 | Octahedral | Catalytic activity in chemiluminescence |

| Chromium(III) | +3 | Octahedral | Catalytic activity in chemiluminescence |

| Manganese(II) | +2 | Octahedral | Catalytic activity in chemiluminescence |

| Nickel(II) | +2 | Octahedral | Catalytic activity in chemiluminescence |

Catalytic Applications of Metal Complexes (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While a vast array of palladium complexes with various ligands have been developed for this purpose, a review of the scientific literature does not provide evidence for the application of metal complexes of this compound as catalysts in Suzuki coupling reactions. The research on the catalytic applications of luminol-metal complexes has predominantly focused on oxidation reactions, particularly those that lead to chemiluminescence.

Investigation of Phthalazine Derivatives as Chemosensor Materials

The inherent chemiluminescent properties of this compound and its derivatives make them excellent candidates for the development of chemosensors. The principle of detection is based on the modulation of the light emission in the presence of a specific analyte, which is often a metal ion. The interaction between the phthalazine derivative and the metal ion alters the efficiency of the chemiluminescent pathway, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of the light signal.

The selectivity of these chemosensors can be tuned by modifying the structure of the phthalazine core, introducing specific recognition moieties that have a high affinity for the target metal ion. This tailored design allows for the detection of a range of metal ions with high sensitivity.

| Phthalazine Derivative | Target Metal Ion(s) | Sensing Principle | Reported Detection Limit |

|---|---|---|---|

| Derivatives of this compound | Co(II) | Chemiluminescence enhancement | Not Specified |

| Derivatives of this compound | Fe(II), Fe(III) | Chemiluminescence enhancement | Nanomolar concentrations |

| Derivatives of this compound | Cr(III) | Chemiluminescence enhancement | Not Specified |

| Derivatives of this compound | Cu(II) | Chemiluminescence enhancement | Not Specified |

The development of these chemosensors is an active area of research, with ongoing efforts to improve their selectivity, sensitivity, and applicability in various matrices, including environmental and biological samples.

Advanced Applications of 2 Amino 2,3 Dihydrophthalazine 1,4 Dione in Research and Technology

Chemiluminescent Systems and Analytical Detection

2-Amino-2,3-dihydrophthalazine-1,4-dione, commonly known as luminol (B1675438), is a cornerstone compound in the field of chemiluminescence, the emission of light from a chemical reaction. researchgate.net Its remarkable ability to produce a vibrant blue glow upon oxidation has led to its widespread use in various analytical and diagnostic applications, from forensic science to sophisticated clinical assays. patsnap.comwikipedia.org

The chemiluminescence of this compound is a multi-step process rooted in its oxidation. wikipedia.org The reaction typically requires an alkaline environment, an oxidizing agent (most commonly hydrogen peroxide), and often a catalyst. hbdsbio.comlibretexts.org The fundamental mechanism involves the deprotonation of the luminol molecule in a basic solution to form a dianion. libretexts.org This dianion is then oxidized, leading to the loss of a nitrogen molecule and the formation of an unstable organic peroxide intermediate. libretexts.org This intermediate rapidly decomposes to form 3-aminophthalate (B1234034) in an electronically excited state. libretexts.orglibretexts.org As this excited molecule relaxes to its lower energy ground state, it releases the excess energy as a photon of light, producing the characteristic blue glow. hbdsbio.comlibretexts.org

The efficiency of this light-emitting process is quantified by the chemiluminescence quantum yield (ΦCL), which represents the fraction of reacting molecules that produce a photon. truman.edu The quantum yield of luminol is highly dependent on the reaction conditions. researchgate.net Studies have shown that the quantum yield falls into two main classes depending on the solvent: in aprotic solvents like dimethylsulfoxide (DMSO), the quantum yield is relatively high, with an excitation yield of approximately 0.09. researchgate.net In aqueous solutions, the process is more complex, and under optimal pH conditions (11–13) with hydrogen peroxide, the excitation yield is about 0.04. researchgate.net One comprehensive study determined the quantum yield in an aqueous solution catalyzed by hemin (B1673052) to be approximately 1.23-1.25%. arxiv.org

Several factors can be manipulated to modulate this quantum yield and, consequently, the intensity and duration of the light emission:

pH: An alkaline medium is crucial for the initial deprotonation of luminol, with optimal light emission often observed at a pH between 10 and 11. libretexts.orgnih.gov

Oxidants: While hydrogen peroxide is the most common oxidant, others like hypochlorites and persulfates can also drive the reaction. nih.gov

Catalysts: The reaction is significantly enhanced by catalysts. Transition metal ions and their complexes (e.g., iron, copper, cobalt) or enzymes like horseradish peroxidase (HRP) and myeloperoxidase can dramatically increase the rate of reaction and light output by lowering the activation energy. wikipedia.orghbdsbio.comlibretexts.org

Enhancers: Certain organic molecules, known as enhancers, can prolong and intensify the light emission, a principle widely used in commercial assay kits. truman.edu

| Condition | Reported Quantum Yield (ΦCL) | Reference |

|---|---|---|

| Aprotic Solvent (e.g., DMSO) | ~9% (Excitation Yield) | researchgate.net |

| Aqueous Solution (H₂O₂, optimal pH) | ~4% (Excitation Yield) | researchgate.net |

| Aqueous Solution (Hemin-catalyzed) | ~1.25% | arxiv.org |

| Aqueous Solution (H₂O₂, Cu(II) catalyzed) | ~10% | truman.edu |

The oxidative nature of the luminol chemiluminescence reaction makes it an exceptionally sensitive probe for detecting reactive oxygen species (ROS). patsnap.com ROS, which include superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•), are highly reactive molecules that play key roles in both physiological and pathological processes. nih.gov Luminol-based assays can detect ROS in biological systems with high sensitivity, providing valuable insights into cellular signaling and oxidative stress. researchgate.netpatsnap.com

The detection mechanism relies on the direct reaction of ROS with luminol, which initiates the light-emitting cascade. researchgate.net Different ROS can participate in the reaction, although it is believed that the superoxide radical is a dominant excitation partner for luminol. nih.govresearchgate.net The light intensity generated is proportional to the concentration of the ROS being measured.

This principle is frequently coupled with enzymatic reactions. Many oxidase enzymes produce hydrogen peroxide as a byproduct. By introducing luminol and a suitable catalyst (like HRP) into the system, the activity of the enzyme can be quantified by measuring the light produced from the H₂O₂ it generates. libretexts.org This forms the basis of numerous highly sensitive enzyme immunoassays and other clinical diagnostic tests. nih.gov For instance, luminol-amplified chemiluminescence is widely used to measure ROS production by phagocytic cells like neutrophils, which is essential for understanding inflammatory processes and immune responses. nih.gov

| Reactive Oxygen Species (ROS) | Principle of Detection with Luminol | Reference |

|---|---|---|

| Superoxide Anion (O₂•⁻) | Acts as a primary exciter for luminol, leading to the formation of an intermediate that produces light. Often considered the dominant species for luminol excitation. | nih.govresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Serves as the primary oxidant in peroxidase-catalyzed reactions. The rate of light emission is proportional to H₂O₂ concentration. | libretexts.orgnih.gov |

| Hydroxyl Radical (HO•) | A highly potent oxidant that can initiate the primary oxidation of luminol, leading to chemiluminescence. | libretexts.orgresearchgate.net |

| Peroxynitrite (ONOO⁻) | Can directly oxidize luminol to produce light, enabling its detection in biological systems. | researchgate.net |

The high sensitivity of luminol-based chemiluminescence has been harnessed to develop a variety of biosensing platforms. These sensors can detect a wide range of analytes by linking their concentration to the modulation of the luminol light signal. A notable application is the detection of ascorbic acid (Vitamin C).

Several strategies have been developed for this purpose. One common method relies on the antioxidant properties of ascorbic acid, which can quench or inhibit the chemiluminescent reaction between luminol and an oxidant. rsc.orgnih.gov In such systems, the presence of ascorbic acid leads to a decrease in light intensity, and this reduction is proportional to its concentration. nih.gov

More advanced platforms utilize Förster Resonance Energy Transfer (FRET), a mechanism involving energy transfer between two light-sensitive molecules. In a FRET-based sensor, luminol can act as an energy donor. For instance, a dual-emission sensor for ascorbic acid has been designed using a composite of nitrogen and sulfur-doped graphene quantum dots (NSGQDs), luminol, and platinum nanoparticles. researchgate.net In this system, FRET occurs between luminol (the donor) and the NSGQDs (the acceptor), enhancing the electrochemiluminescence (ECL) signal. Ascorbic acid selectively quenches the ECL signal of the NSGQDs, while the luminol signal remains stable, acting as an internal standard. This ratiometric approach provides a highly sensitive and reliable detection method. researchgate.net Another fluorescent "turn-on" sensor was developed using luminol embedded in iron-based metal-organic frameworks (MOFs). nih.gov Ascorbic acid reduces Fe³⁺ to Fe²⁺ within the MOF, which significantly increases the fluorescence intensity at one wavelength while another remains stable, allowing for ratiometric detection. nih.gov

| Sensor Type | Sensing Mechanism | Key Features | Reference |

|---|---|---|---|

| Chemiluminescence Quenching | Ascorbic acid inhibits the luminol-ferricyanide or luminol-artemisinin reaction, reducing light output. | Simple, rapid detection. Linear range of 5x10⁻⁷ M to 1x10⁻⁴ M. | rsc.orgnih.gov |

| Fluorescent "Turn-On" MOF | Ascorbic acid reduces Fe³⁺ to Fe²⁺ in a luminol-embedded MOF, increasing fluorescence intensity ratiometrically. | High sensitivity (70 nM limit of detection) and accuracy due to self-calibration. | nih.gov |

| Electrochemiluminescence (ECL) FRET | FRET between luminol (donor) and graphene quantum dots (acceptor). Ascorbic acid quenches the acceptor's ECL signal. | Internal standard provides high precision. Detection limit of 3.3 nM. | researchgate.net |

Catalytic Roles in Organic Synthesis

While this compound is universally recognized as a substrate in catalyzed chemiluminescent reactions, recent research has begun to explore its potential as a catalyst itself. patsnap.com The focus of luminol research is gradually expanding from understanding its light-emitting properties to harnessing its unique electronic structure for facilitating chemical transformations. patsnap.compatsnap.com This shift is driven by the compound's ability to participate in electron transfer processes, making it an intriguing candidate for catalyzing certain reactions, particularly those involving oxidation-reduction pathways. patsnap.com

Investigations are underway to explore luminol's application as a photocatalyst in organic synthesis, which could lead to more energy-efficient and environmentally friendly chemical processes. patsnap.com The concept involves leveraging luminol's excited state, generated via light absorption rather than a chemical reaction, to drive other chemical transformations. Furthermore, researchers are creating synergistic catalytic systems by combining luminol with other materials, such as metal nanoparticles or enzymes, to enhance reaction efficiency and selectivity. patsnap.com

However, this area of research is still emerging. While the term "luminol-catalyzed reactions" is common, it typically refers to the catalyzed oxidation of luminol to produce light. patsnap.comhbdsbio.com The application of luminol as an organocatalyst for the synthesis of other unrelated molecules is a novel field of study. The development of practical synthetic methodologies that leverage luminol's intrinsic catalytic properties is an active and promising area of investigation aimed at expanding its utility beyond analytical chemistry. patsnap.com

Mechanistic Exploration in Medicinal Chemistry

The phthalazine-1,4-dione core structure, of which this compound is a prime example, has attracted considerable attention in medicinal chemistry. Derivatives of this heterocyclic system have been reported to possess a range of pharmacological properties.

Recurrent seizure activity is the result of an imbalance between neuronal excitation and inhibition in the brain. nih.gov Many antiepileptic drugs (AEDs) function by redressing this balance through mechanisms that include enhancing gamma-aminobutyric acid (GABA)-mediated inhibition, attenuating glutamate-mediated excitation, or modulating voltage-gated ion channels. nih.gov

Research has shown that synthetic derivatives of the 2,3-dihydrophthalazine-1,4-dione scaffold exhibit significant anticonvulsant properties in preclinical models. researchgate.net A study involving a series of triazole-substituted 2,3-dihydrophthalazine-1,4-dione derivatives identified compounds with potent activity in the maximal electroshock (MES) seizure test, a standard screening model for AEDs. researchgate.net

To elucidate the potential mechanism of action, select active compounds were further evaluated in seizure models induced by specific chemical convulsants. One derivative, when tested against seizures induced by pentylenetetrazole (PTZ), showed protective effects. researchgate.net Because the PTZ model is sensitive to drugs that enhance GABAergic neurotransmission, these results suggest that the anticonvulsant activity of this class of compounds may be exerted through a GABA-mediated mechanism. nih.govresearchgate.net This implies that these derivatives could potentially act on the GABA system, for example, by modulating GABAA receptors or affecting GABA metabolism or reuptake, thereby increasing inhibitory tone in the central nervous system. nih.govnih.gov

| Compound Class | Anticonvulsant Test Model | Key Finding / Proposed Mechanism | Reference |

|---|---|---|---|

| Triazole-substituted 2,3-dihydrophthalazine-1,4-diones | Maximal Electroshock (MES) Test | Identified compounds with potent anticonvulsant activity. Compound 6e showed an ED₅₀ of 6.8 mg/kg. | researchgate.net |

| Triazole-substituted 2,3-dihydrophthalazine-1,4-diones | Pentylenetetrazole (PTZ) Induced Seizure Test | Active compounds protected against PTZ-induced seizures, suggesting a potential GABA-mediated mechanism of action. | researchgate.net |

Antimicrobial and Antibacterial Activity Mechanisms

While this compound itself is primarily known for other properties, its derivatives have been synthesized and evaluated for antimicrobial efficacy. Research into novel derivatives has shown promising activity against several bacterial strains. For instance, certain synthesized derivatives demonstrated enhanced antibacterial activity against pathogenic bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) when compared to the parent compound.

The mechanisms of action for antimicrobial agents are diverse, often involving the disruption of essential cellular processes in the pathogen. These can include inhibition of cell wall synthesis, disruption of cell membrane integrity, interference with nucleic acid synthesis, or inhibition of protein synthesis. For the derivatives of this compound, the specific molecular mechanisms are an ongoing area of investigation, but the observed efficacy suggests a potential for developing new antimicrobial agents to combat microbial infections.

Antineoplastic Activity and Inhibition of Metabolic Pathways (e.g., Purine (B94841) Synthesis)

Derivatives of 2,3-dihydrophthalazine-1,4-dione have exhibited significant antineoplastic activity against a range of human and murine tumor cells. Studies have shown these compounds to be potently cytotoxic to various cancer cell lines. nih.gov The parent compound, 2,3-dihydrophthalazine-1,4-dione, was found to be active in vivo against L1210 leukemia, Lewis lung, and Ehrlich ascites carcinoma growth. nih.gov

The primary mechanism underlying this anticancer activity involves the disruption of nucleic acid synthesis. nih.gov Specifically, in L1210 lymphoid leukemia cells, 2,3-dihydrophthalazine-1,4-dione and its N-butyl derivative were found to inhibit the de novo purine synthesis pathway. nih.gov This inhibition targets key enzymes such as IMP dehydrogenase and PRPP amido transferase. nih.gov A significant reduction in IMP dehydrogenase activity (at least 45%) was observed within 45 minutes at a 100 microM concentration of the drugs. nih.gov Secondary targets in this pathway include dihydrofolate reductase and thymidylate synthetase. nih.gov This enzymatic inhibition leads to a reduction in the levels of deoxynucleoside triphosphates (dNTPs), particularly dATP and dCTP, which are essential for DNA synthesis and cellular proliferation. nih.gov

| Activity | Affected Cell Lines/Models | Primary Mechanism of Action | Specific Molecular Targets | Reference |

|---|---|---|---|---|

| Cytotoxicity | L1210 leukemia, Tmolt3 leukemia, HeLa-S3, Colon adenocarcinoma, KB nasopharynx | Inhibition of DNA and RNA Synthesis | Not specified | nih.gov |

| In vivo Activity | L1210 leukemia, Lewis lung carcinoma, Ehrlich ascites carcinoma | Inhibition of Tumor Growth | Not specified | nih.gov |

| Metabolic Inhibition | L1210 lymphoid leukemia cells | Inhibition of de novo Purine Synthesis | IMP dehydrogenase, PRPP amido transferase | nih.gov |

Immunomodulatory Effects and Cellular Immune Response Modulation